molecular formula C14H16N4O2S2 B2611778 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 868974-35-0

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2611778
CAS RN: 868974-35-0
M. Wt: 336.43
InChI Key: KZIOUDAUIYPYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the preparation of carbamoyl chloride of benzothiazole, which is then coupled with other heterocyclic thiol derivatives through an S-alkylation reaction . The resulting compounds are characterized using Fourier Transform Infrared Spectroscopy (FTIR), and 1HNMR analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 326.36. Other properties such as density, boiling point, and melting point are not available from the search results .

Scientific Research Applications

Heterocyclic Chemistry Applications

Thiourea derivatives, including compounds with a thiadiazole moiety, are key precursors for synthesizing various heterocycles, demonstrating their versatility in organic synthesis. For example, thioureido-acetamides are used to synthesize heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines through one-pot cascade reactions. These syntheses exemplify excellent atom economy and provide access to significant heterocycles (J. Schmeyers & G. Kaupp, 2002).

Pharmacological Evaluation as Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfides, analogs to the compound , are explored for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors serve as molecular probes to assess the therapeutic potential of GLS inhibition in cancer research. Structural modifications aim to improve potency and drug-like properties, with some analogs showing enhanced solubility and efficacy in vitro and in vivo models (K. Shukla et al., 2012).

Anticancer Screening

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide derivatives have been synthesized and screened for anticancer activities. These compounds were evaluated against various cancer cell lines, with some showing significant cytotoxic effects. The research highlights the potential of thiadiazole derivatives in developing new anticancer agents (Sraa Abu-Melha, 2021).

Insecticidal Applications

Compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research demonstrates the agricultural applications of thiadiazole derivatives in pest management (A. Fadda et al., 2017).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-10(19)16-13-17-18-14(22-13)21-9-12(20)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIOUDAUIYPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.